Triplet Spin Localization on Naphthalene
In the lowest excited triplet state, more than 80% of the unpaired electron spins in 5,12-naphthacenequinone (5,12-NpQ) are localized on the naphthalene aromatic sub-system. This stands in contrast to the behavior observed for 9,10-anthraquinone (AQ) and 2,6-dihydroxyanthraquinone (DAQ), which exhibit different spin distributions in the triplet state, either largely on the carbonyl oxygen or delocalized over the aromatic ring [1]. This differential spin density distribution directly accounts for the compound's distinct photochemical reactivity [2].
| Evidence Dimension | Unpaired electron spin localization in triplet excited state |
|---|---|
| Target Compound Data | >80% localized on naphthalene aromatic sub-system |
| Comparator Or Baseline | 9,10-Anthraquinone (AQ): spin largely located on carbonyl oxygen; 2,6-Dihydroxyanthraquinone (DAQ): spin delocalized over aromatic ring |
| Quantified Difference | Qualitative difference in localization site (naphthalene vs. carbonyl oxygen) leads to divergent photochemical reactivity rank order [2]. |
| Conditions | Pulsed electron nuclear double resonance (ENDOR) and continuous-wave time-resolved EPR (cw-TREPR) spectroscopy |
Why This Matters
This provides a mechanistic basis for selecting 5,12-naphthacenequinone over AQ in applications requiring triplet state reactivity specifically driven by naphthalene-localized spin, such as targeted photosensitization or mechanistic EPR studies.
- [1] Shimokage, T., Ikoma, T., Akiyama, K., Tero-Kubota, S., & Yamaji, M. (2002). Electronic structure of the lowest excited triplet state of 5,12-naphthacenequinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(6), 1201–1208. PMID: 11993468. View Source
- [2] Maurino, V., Borghesi, D., Vione, D., & Minero, C. (2011). Phenol transformation photosensitised by quinoid compounds. Physical Chemistry Chemical Physics, 13(23), 11213–11221. DOI: 10.1039/c1cp20355j. View Source
